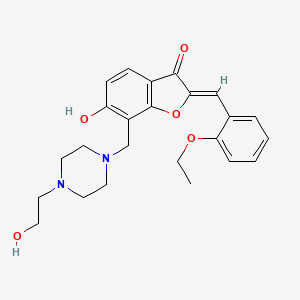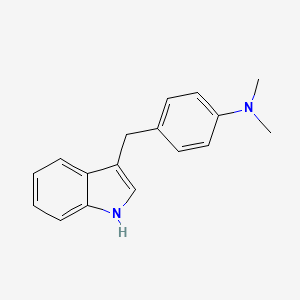
4-(1H-indol-3-ylmethyl)-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indole derivatives are significant heterocyclic systems found in natural products and drugs . They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various conditions has attracted increasing attention in recent years .
Synthesis Analysis
Indole derivatives can be synthesized using various methods. For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .
Molecular Structure Analysis
The molecular structure of indole derivatives can be analyzed using methods like molecular dynamics (MD) calculations and density functional calculations .
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions. For example, one-pot, three-component Fischer indolisation–N-alkylation has been used for the rapid synthesis of 1,2,3-trisubstituted indoles .
Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary. For example, 4-(di(1H-indol-3-yl)Methyl)phenol has a melting point of 122-124 °C, a predicted boiling point of 610.2±50.0 °C, and a predicted density of 1.321±0.06 g/cm3 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Properties
4-(1H-indol-3-ylmethyl)-N,N-dimethylaniline, also known as gramine, is extensively used in synthesizing various substituted indoles, including agents crucial in living organisms. It is frequently employed in synthesizing L-tryptophan and its derivatives, which are significant in neuropharmacology due to their role as precursors to biologically important compounds like nicotinic acid and serotonin (Semenov & Granik, 2004).
Heterocyclic Compound Synthesis
Research shows that indoles can be added to certain compounds, leading to the formation of heterocyclic derivatives. This property is utilized in creating diverse chemical structures for potential applications in medicinal chemistry and other scientific fields (Usachev et al., 2018).
Synthesis of Indole Derivatives
A novel method was developed for synthesizing 1-methyl-1H-indole-3-carboxylates using 4-(1H-indol-3-ylmethyl)-N,N-dimethylaniline. This method is highlighted for its efficiency and simplicity, contributing to the broader range of available indole derivatives (Akbari & Faryabi, 2023).
Applications in Biological Activity Studies
Indole derivatives, including those derived from 4-(1H-indol-3-ylmethyl)-N,N-dimethylaniline, are key elements in numerous natural and synthetic compounds with significant biological activity. These derivatives are explored for their potential as biologically active compounds in various fields like pharmacology and biotechnology (Avdeenko, Konovalova, & Yakymenko, 2020).
Use in Synthesis of Leuco Dyes
The compound can be modified to react with various benzenoid and heteroaromatic compounds, leading to novel approaches in the synthesis of leuco dyes. This application is significant in the field of dyes and pigments (Katritzky, Lan, & Lam, 1991).
Role in Synthesis of Heterodiarylmethanes
A method was developed for synthesizing heterodiarylmethanes through the coupling of specific pyridines with indoles using 4-(1H-indol-3-ylmethyl)-N,N-dimethylaniline. This synthesis process is notable for its selectivity and efficiency, contributing to advancements in organic synthesis and chemical engineering (Mondal et al., 2016).
Catalysis and Green Chemistry Applications
The compound has been used in green chemistry applications, specifically in solvent-free conditions, highlighting its role in environmentally friendly chemical processes. This use emphasizes the importance of sustainable practices in chemistry (Hekmatshoar, Mousavizadeh, & Rahnamafar, 2013).
Wirkmechanismus
Safety and Hazards
Safety and hazards associated with indole derivatives can vary depending on the specific compound. For example, 4-(di(1H-indol-3-yl)Methyl)phenol has hazard statements H302-H315-H319-H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(1H-indol-3-ylmethyl)-N,N-dimethylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c1-19(2)15-9-7-13(8-10-15)11-14-12-18-17-6-4-3-5-16(14)17/h3-10,12,18H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVWFPKRKZWSCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CC2=CNC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-nitrophenyl)ethylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B2361706.png)
![[({(4-Methylbenzyl)[(5-methyl-2-furyl)methyl]-amino}carbonothioyl)amino]acetic acid](/img/structure/B2361709.png)
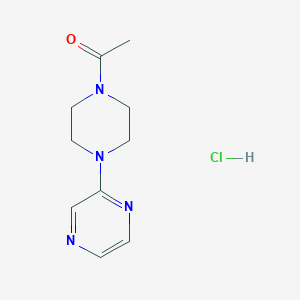
![1-(4-Bromophenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2361713.png)
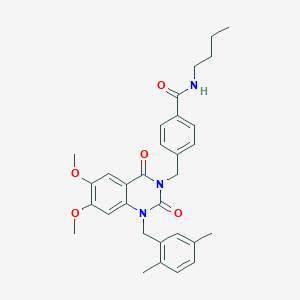
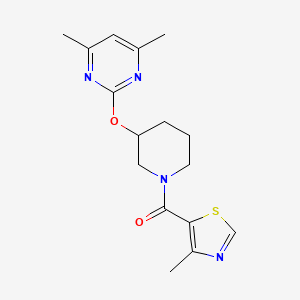
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2361717.png)
![1-(4-Fluorophenyl)-4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2361719.png)
![2-(o-tolyl)-5-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2361720.png)



![N-(3,5-difluorophenyl)-N-(2-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2361726.png)
